molecular formula C20H22FN3O3S2 B2627757 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide CAS No. 692758-73-9

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2627757
CAS No.: 692758-73-9
M. Wt: 435.53
InChI Key: PSMUFZLQHBSWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide (CAS 692758-73-9) is a high-purity synthetic benzothiazole derivative supplied for research purposes. This compound has a molecular formula of C20H22FN3O3S2 and a molecular weight of 435.53 . The benzothiazole core is a privileged structure in medicinal chemistry, known for yielding derivatives with significant biological activities. Recent research on structurally similar benzothiazole-acetamide compounds has demonstrated potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, with some analogs showing promising minimum inhibitory concentration (MIC) values . The presence of the dipropylsulfamoyl moiety is a key structural feature of clinical significance, as it is found in established drugs like Probenecid . Probenecid is a known uricosuric agent that acts by inhibiting the renal tubular reabsorption of urate and the secretion of various organic anions, including penicillin . This structural similarity suggests potential research applications for this compound in studying transporter inhibition and drug-efflux mechanisms. Furthermore, research into N-(thiazol-2-yl)-benzamide analogs has identified them as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, functioning as negative allosteric modulators . This compound is presented as a valuable chemical tool for researchers in antimicrobial development, molecular pharmacology, and drug discovery. This product is intended for research and development purposes only and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-3-11-24(12-4-2)29(26,27)14-9-10-17-18(13-14)28-20(22-17)23-19(25)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMUFZLQHBSWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dipropylsulfamoyl group and the fluorobenzamide moiety. Common reagents used in these reactions include sulfur, amines, and fluorinated benzoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in the presence of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit microtubule assembly, acting as competitive inhibitors of colchicine binding to tubulin . This mechanism suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells.

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains and fungi . The incorporation of the dipropylsulfamoyl group may enhance these properties by improving the compound's interaction with microbial targets.

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the antimitotic activity of benzothiazole derivatives, indicating that modifications to the benzothiazole structure could lead to enhanced anticancer effects. The research focused on the structure-function relationship of these compounds, demonstrating that specific substitutions significantly impact their biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. Results showed promising inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Derivatives: 2-BTBA and 2-BTFBA

N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) share the benzothiazole-benzamide backbone but lack the 6-dipropylsulfamoyl group present in the target compound. Key differences include:

Property 2-BTBA 2-BTFBA Target Compound (Inferred)
Substituent at C6 None None Dipropylsulfamoyl
Substituent on Benzamide H 2-Fluorine 2-Fluorine
Crystal System (XRD) a = 5.9479 Å, V = 1169 ų a = 5.2216 Å, V = 1195 ų Not reported
Optical Properties Pale yellow crystals Yellow crystals Likely colored due to S/O

The 2-fluorine in 2-BTFBA reduces symmetry compared to 2-BTBA, as evidenced by smaller lattice parameters (a-axis) .

Patent-Derived Benzothiazole Acetamides

Several compounds from EP3 348 550A1 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) feature trifluoromethyl or methoxy-substituted benzothiazoles . Key contrasts:

Feature Patent Compounds Target Compound
Position of Substitution C6: Trifluoromethyl C6: Dipropylsulfamoyl
Functional Group Acetamide Benzamide
Electronic Effects Electron-withdrawing (CF₃, OMe) Electron-donating (sulfamoyl)
Bioactivity Anticancer, antimicrobial (inferred) Unknown; sulfamoyl may target enzymes

Broflanilide: A Complex Benzamide Insecticide

Broflanilide (IUPAC: N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide) shares the 2-fluorobenzamide motif but incorporates bromo, trifluoromethyl, and perfluoroalkyl groups .

Property Broflanilide Target Compound
Substituents on Benzamide 3-(N-methylbenzamido), 2-Fluorine 2-Fluorine
Benzothiazole Core Absent Present
Bioactivity GABA receptor antagonist (insecticide) Unknown; benzothiazoles often bioactive
Environmental Impact High persistence due to fluorination Likely lower persistence

Broflanilide’s multi-fluorinated structure enhances environmental persistence and insecticidal potency, whereas the target compound’s benzothiazole core and sulfamoyl group may favor interactions with eukaryotic enzymes or receptors.

Biological Activity

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a compound with significant potential in biological research, particularly in the fields of oncology and antimicrobial activity. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22FN3O3S2
  • Molecular Weight : 418.53 g/mol
  • CAS Number : 692758-73-9

Structure

The compound features a benzothiazole core, which is known for its biological activity. The presence of the dipropylsulfamoyl group enhances its solubility and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Antitumor Assays

A study evaluated the effects of related benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that these compounds could effectively inhibit tumor growth:

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3580.85 ± 0.05

These results demonstrate that benzothiazole derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed significant inhibition of bacterial growth.

Antimicrobial Testing Results

The following table summarizes the antimicrobial efficacy of related compounds:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with DNA and inhibition of key cellular pathways. Studies indicate that these compounds may bind to the minor groove of DNA, disrupting replication and transcription processes essential for cancer cell survival.

Q & A

Basic: What are the recommended synthetic routes for preparing N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide?

The synthesis typically involves sequential functionalization of the benzothiazole core. A validated method ( ) uses tert-butyl carbamate intermediates, where:

  • Step 1: Introduce the dipropylsulfamoyl group at the 6-position of 2-aminobenzothiazole via sulfonylation with dipropylsulfamoyl chloride under basic conditions.
  • Step 2: Couple the modified benzothiazole with 2-fluorobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF.
  • Step 3: Deprotect the tert-butyl carbamate group using TFA or HCl in dichloromethane.
    Characterization via single-crystal X-ray diffraction (as in ) ensures structural fidelity. Alternative routes ( ) employ direct benzoylation of pre-sulfonated benzothiazoles, validated by FT-IR and NMR .

Basic: How should researchers characterize the crystallographic and spectroscopic properties of this compound?

  • X-ray crystallography : Essential for confirming the sulfamoyl and benzamide substituent orientations. reports a mean C–C bond length of 0.003 Å and R factor = 0.055, highlighting high precision .
  • Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorobenzamide substitution (δ ~ -110 ppm for aromatic F) and FT-IR for sulfonamide S=O stretches (~1350–1150 cm⁻¹). Compare with analogs in .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Basic: What preliminary biological screening assays are relevant for this compound?

While direct data for this compound is limited, structurally related benzothiazoles ( ) show:

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC assays) .
  • Insecticidal potential : Similar meta-diamides () target GABA receptors in Plutella xylostella; use larval diet incorporation assays at 1–10 mg/L .
  • Enzyme inhibition : Assay carbonic anhydrase isoforms (CA I, II, IX, XII) as in , using stopped-flow CO2 hydration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s insecticidal efficacy?

Key SAR insights from analogs ():

  • Fluorine positioning : 2-Fluorobenzamide enhances metabolic stability vs. non-fluorinated analogs.
  • Sulfamoyl substituents : Dipropyl groups improve lipophilicity (logP ~3.5) compared to smaller alkyl chains, enhancing membrane permeability.
  • Benzothiazole core : Substitution at the 6-position (e.g., sulfamoyl) is critical for target binding; bromine or trifluoromethyl groups at adjacent positions ( ) boost activity against resistant pests .
    Method : Synthesize derivatives with varied sulfonamide substituents (e.g., cyclopropyl, isopropyl) and assay against Spodoptera frugiperda larvae.

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) affect compound solubility. Standardize per OECD guidelines.
  • Target species : reports 100% mortality in Plutella xylostella but lower efficacy in Spodoptera frugiperda. Perform comparative RNA-seq to identify species-specific receptor isoforms .
  • Metabolic stability : Use hepatic microsome assays (e.g., human, insect) to quantify degradation rates. notes moderate CA inhibition due to rapid metabolism in certain isoforms .

Advanced: What computational methods predict the environmental toxicity and degradation pathways?

  • DFT calculations : Model hydrolysis of the sulfamoyl group (bond dissociation energies) to predict aquatic degradation products.
  • Molecular docking : Simulate binding to acetylcholinesterase (AChE) or GABA receptors using crystal structures (PDB: 4COF) to assess non-target toxicity .
  • EPI Suite : Estimate bioaccumulation factors (BCF) and persistence (DT50) based on logP and functional groups. cites EPA tolerances for related benzamides in crops .

Advanced: How to design experiments for mechanistic elucidation of its mode of action?

  • Radioligand binding assays : Use <sup>3</sup>H-labeled analogs to quantify binding to insect GABA receptors () .
  • CRISPR/Cas9 knockouts : Generate GABA receptor mutants in Drosophila to confirm target specificity.
  • Metabolomics : LC-MS/MS profiling of treated insects identifies disrupted pathways (e.g., glutamate metabolism).

Advanced: What strategies improve synthetic yield and purity for scale-up?

  • Optimized coupling : Replace DCC with EDCI/HOAt to reduce racemization ( ).
  • Purification : Use preparative HPLC with C18 columns (MeCN/H2O gradient) instead of column chromatography for higher recovery.
  • Quality control : Monitor residual solvents (DMF, TFA) via GC-MS per ICH Q3C guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.